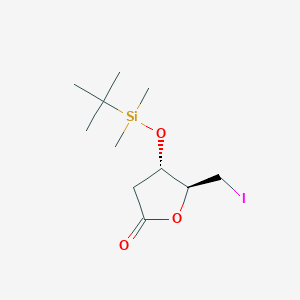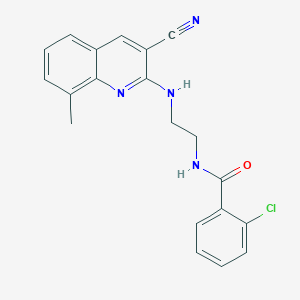![molecular formula C20H26O5 B12888159 2-(2-(2-(2-([1,1'-Biphenyl]-4-yloxy)ethoxy)ethoxy)ethoxy)ethanol CAS No. 89807-27-2](/img/structure/B12888159.png)
2-(2-(2-(2-([1,1'-Biphenyl]-4-yloxy)ethoxy)ethoxy)ethoxy)ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-(2-(2-([1,1’-Biphenyl]-4-yloxy)ethoxy)ethoxy)ethoxy)ethanol is an organic compound with a complex structure that includes a biphenyl group and multiple ethoxy linkages
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(2-(2-([1,1’-Biphenyl]-4-yloxy)ethoxy)ethoxy)ethoxy)ethanol typically involves the reaction of 4-hydroxybiphenyl with ethylene oxide in the presence of a base. The reaction proceeds through a series of ethoxylation steps, resulting in the formation of the desired compound. The reaction conditions often include a temperature range of 50-100°C and a reaction time of several hours .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .
化学反応の分析
Types of Reactions
2-(2-(2-(2-([1,1’-Biphenyl]-4-yloxy)ethoxy)ethoxy)ethoxy)ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The biphenyl group can be reduced under specific conditions.
Substitution: The ethoxy groups can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield a ketone or aldehyde, while substitution reactions can introduce various functional groups into the molecule .
科学的研究の応用
2-(2-(2-(2-([1,1’-Biphenyl]-4-yloxy)ethoxy)ethoxy)ethoxy)ethanol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-(2-(2-(2-([1,1’-Biphenyl]-4-yloxy)ethoxy)ethoxy)ethoxy)ethanol involves its interaction with specific molecular targets. The biphenyl group can interact with hydrophobic pockets in proteins, while the ethoxy chains can form hydrogen bonds with various biomolecules. These interactions can modulate the activity of enzymes and receptors, leading to potential therapeutic effects .
類似化合物との比較
Similar Compounds
2-(2-(2-(2-Aminoethoxy)ethoxy)ethoxy)ethanol: Similar structure with an amino group instead of a biphenyl group.
2-(2-(2-(2-Methoxyethoxy)ethoxy)ethanol: Contains a methoxy group instead of a biphenyl group.
2-(2-(2-(2-Ethoxyethoxy)ethoxy)ethanol: Similar structure with an ethoxy group instead of a biphenyl group.
Uniqueness
2-(2-(2-(2-([1,1’-Biphenyl]-4-yloxy)ethoxy)ethoxy)ethoxy)ethanol is unique due to the presence of the biphenyl group, which imparts distinct chemical and physical properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and interactions .
特性
CAS番号 |
89807-27-2 |
|---|---|
分子式 |
C20H26O5 |
分子量 |
346.4 g/mol |
IUPAC名 |
2-[2-[2-[2-(4-phenylphenoxy)ethoxy]ethoxy]ethoxy]ethanol |
InChI |
InChI=1S/C20H26O5/c21-10-11-22-12-13-23-14-15-24-16-17-25-20-8-6-19(7-9-20)18-4-2-1-3-5-18/h1-9,21H,10-17H2 |
InChIキー |
JXOHTAFSTXSNHM-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)OCCOCCOCCOCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


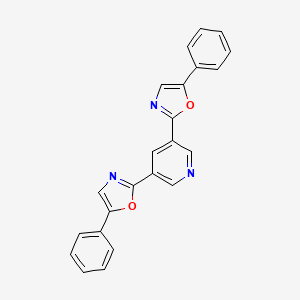
![3-Methylpyrrolo[2,1-b]thiazole](/img/structure/B12888097.png)

![1-[(E)-(carbamothioylhydrazinylidene)methyl]isoquinoline-5-carboxylic acid](/img/structure/B12888114.png)
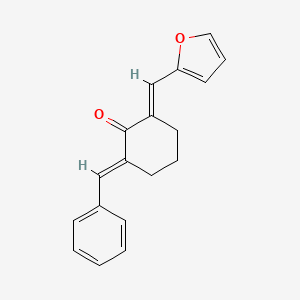
![4-Formylbenzo[d]oxazole-2-sulfonyl chloride](/img/structure/B12888123.png)
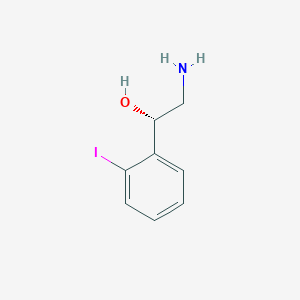


![Di-tert-butyl(2',4',6'-triisopropyl-4,5-dimethoxy-3,6-dimethyl-[1,1'-biphenyl]-2-yl)phosphine](/img/structure/B12888146.png)
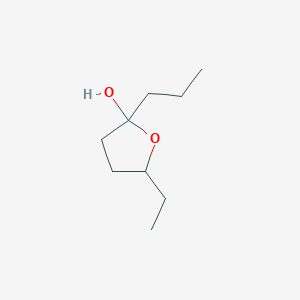
![[3-(6-Methyl-2-pyridinyl)-1-isoquinolinamine-N2,N3]bis(nitrato-O)copper](/img/structure/B12888156.png)
